molecular formula C25H33NO4S B3010048 3-(3-(Benzyloxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1798029-90-9

3-(3-(Benzyloxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B3010048
CAS No.: 1798029-90-9
M. Wt: 443.6
InChI Key: MAQIXNVJFLAVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Benzyloxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic compound provided for non-human research applications. With a molecular formula of C 25 H 33 NO 4 S and a molecular weight of 443.6 g/mol , this compound features a benzyloxy phenyl group and a piperidine ring substituted with an isobutylsulfonyl group. These structural motifs are commonly investigated in medicinal chemistry for their potential to interact with biological targets. Piperidine and benzyloxy phenyl are privileged structures in pharmacology, often found in compounds that modulate central nervous system (CNS) targets . The isobutylsulfonyl group is a feature known to influence the physicochemical properties and target binding of drug-like molecules. Researchers may find this compound valuable as a building block or intermediate in synthetic chemistry or as a reference standard in bio-screening assays for various therapeutic areas. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(3-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4S/c1-20(2)19-31(28,29)24-13-15-26(16-14-24)25(27)12-11-21-9-6-10-23(17-21)30-18-22-7-4-3-5-8-22/h3-10,17,20,24H,11-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQIXNVJFLAVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(Benzyloxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, with CAS number 1797341-40-2, is a synthetic organic compound that has garnered interest in various biological applications. Its complex structure, which includes a benzyloxy group and a piperidine moiety, suggests potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H29NO4S
  • Molecular Weight : 415.5 g/mol
  • Structure : The compound features a benzyloxy group attached to a phenyl ring, which is further linked to a piperidine ring substituted with an isobutylsulfonyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiviral effects. For instance, compounds structurally related to this compound have shown moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1).

A study demonstrated that certain benzyl derivatives provided notable antiviral activity with a 50% cytotoxic concentration (CC50) ranging from 54 μM to 92 μM in various cell lines . The presence of the piperidine structure is crucial for enhancing the antiviral efficacy.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Similar piperidine derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. The interaction of the compound with specific cellular pathways could lead to the inhibition of tumor growth. Research into the structure-activity relationship (SAR) of related compounds indicates that modifications can significantly enhance their cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antiviral ActivityModerate protection against CVB-2 and HSV-1; CC50 values between 54 μM - 92 μM.
Antibacterial ActivityEffective against Staphylococcus aureus; potential for broader spectrum activity.
Anticancer PotentialIndications of cytotoxicity in cancer cell lines; further research needed for detailed mechanisms.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit viral enzymes critical for replication.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Thiazolidine Moieties

Examples :

  • (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives (AAP-1 to AAP-10) .

Structural Differences :

  • Core Heterocycle : AAP compounds feature a five-membered thiazolidine ring (containing sulfur and nitrogen), while the target compound has a six-membered piperidine ring with a sulfonyl group.
  • Substituents: AAP derivatives include a Schiff base (benzylidene amino group), absent in the target compound.

Physicochemical Properties :

Property Target Compound* AAP-8 (Example)
Melting Point Not reported 176–180°C
Key IR Peaks Likely C=O (~1650–1700 cm⁻¹), S=O (~1150–1250 cm⁻¹) C=O (1639 cm⁻¹), C=N (1639 cm⁻¹)
Molecular Weight Estimated ~425–450 g/mol ~400–450 g/mol (varies by substituent)
Propan-1-one Derivatives with Sulfonyl Groups

Examples :

  • 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) .

Structural Differences :

  • Sulfonyl Position : Compound 4a has a methylsulfonyl group on a phenyl ring , whereas the target compound’s sulfonyl group is on a piperidine ring .
  • Backbone : 4a includes a thioether linkage absent in the target compound.
Piperidine-Based Analogues

Examples :

  • 3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one (CAS 2098087-15-9) .

Structural Differences :

  • Substituents : The analogue has a hydroxy and chloro group , contrasting with the benzyloxy phenyl and isobutylsulfonyl groups in the target compound.
  • Polarity : The target compound’s sulfonyl group increases polarity compared to the chloro/hydroxy substituents.

Physicochemical Comparison :

Property Target Compound* CAS 2098087-15-9
Molecular Formula Likely C₂₅H₃₁NO₄S C₁₂H₂₂ClNO₂
Molecular Weight ~450 g/mol 247.76 g/mol

Q & A

Q. What are the optimal synthetic routes for 3-(3-(Benzyloxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, and what are the critical challenges in sulfonylation and purification?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine and benzyloxy-phenyl moieties. Key steps include:

  • Sulfonylation: Reacting 4-piperidone with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Challenges include controlling exothermic reactions and avoiding over-sulfonylation. Use low temperatures (0–5°C) and slow reagent addition to improve yield .
  • Coupling: The propan-1-one linker can be introduced via Friedel-Crafts acylation or nucleophilic substitution. Purification often requires column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to separate regioisomers .
  • Yield Optimization: Impurities from incomplete sulfonylation or byproducts may require iterative recrystallization (e.g., using ethanol/water mixtures) .

Q. How can researchers employ spectroscopic and crystallographic methods to resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include resolving the isobutylsulfonyl group’s orientation and verifying piperidine chair conformation. Collect high-resolution data (≤1.0 Å) to minimize thermal motion artifacts .
  • NMR Analysis: 1H-13C HSQC and NOESY experiments help assign stereochemistry. For example, coupling constants (J = 10–12 Hz in piperidine protons) confirm axial/equatorial substituents .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm) and detects sulfonic acid byproducts .

Advanced Research Questions

Q. What strategies are effective for quantifying trace impurities in this compound, and how should HPLC methods be optimized?

Methodological Answer:

  • HPLC Method Development: Use a C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) at 65:35 v/v. Adjust flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to resolve sulfonamide derivatives .
  • Impurity Profiling: Spiking experiments with synthetic intermediates (e.g., des-sulfonated analogs) identify retention times. UV detection at 254 nm is optimal for aromatic moieties .
  • Validation: Follow ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ (≤0.1% w/w) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the isobutylsulfonyl-piperidine moiety?

Methodological Answer:

  • Analog Synthesis: Replace the isobutylsulfonyl group with methylsulfonyl, tosyl, or hydrogen-bonding variants (e.g., sulfonamide). Compare pharmacokinetic properties (e.g., LogP via shake-flask method) .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR. For example, sulfonyl groups often enhance binding to hydrophobic pockets .
  • Data Contradiction Analysis: If conflicting activity arises (e.g., increased potency but reduced solubility), employ molecular dynamics simulations to assess conformational flexibility or solvation effects .

Q. What experimental approaches address stability challenges of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS. The benzyloxy group is prone to hydrolysis under basic conditions, requiring pH-controlled formulations .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. The piperidine ring may undergo N-dealkylation, necessitating prodrug strategies .
  • Solid-State Stability: Conduct accelerated stability testing (40°C/75% RH for 6 months). Hygroscopicity can be mitigated by lyophilization or co-crystallization .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinities for this compound?

Methodological Answer:

  • Docking vs. Experimental IC50: If molecular docking predicts strong binding but assays show weak activity, verify protonation states (e.g., piperidine nitrogen pKa ~7.5) using potentiometric titration. Adjust docking parameters for tautomeric forms .
  • Crystallographic Validation: Solve co-crystal structures with target proteins (e.g., using SHELX for refinement) to identify unmodeled water molecules or ligand mispositioning .
  • Free Energy Calculations: Apply MM/GBSA or FEP+ to quantify enthalpy/entropy contributions. Discrepancies may arise from solvation or conformational entropy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.